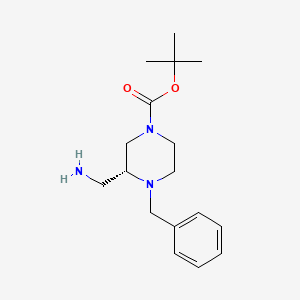

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

Description

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is an intricate organic compound belonging to the class of piperazines. Piperazines are a well-known category in organic chemistry for their wide applications in medicinal chemistry, particularly in pharmaceuticals.

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMJGXGVURWCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725478 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041399-53-4 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate involves multiple steps, typically beginning with the synthesis of the piperazine core. This can be achieved through the cyclization of appropriate diamines or the reaction of ethylene diamine with various reagents. The this compound is then synthesized by introducing a benzyl group and an aminomethyl group through established organic synthesis methods. The tert-butyl ester protection group is crucial for maintaining the compound's stability during the synthesis process.

Industrial Production Methods

In an industrial context, the large-scale synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalytic systems and continuous flow reactors to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine on the piperazine ring. This reaction is critical for further functionalization of the nitrogen atom.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1), 2 h, RT | 60–90% |

The mechanism involves protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ to yield the free amine . This step is essential for subsequent alkylation or acylation reactions at the piperazine nitrogen.

Functionalization of the Aminomethyl Group

The primary amine in the aminomethyl side chain undergoes typical nucleophilic reactions:

Acylation

Reaction with acyl chlorrides or activated esters forms stable amides:

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride | N-acetylated derivative | Bioactivity modulation |

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of NaBH₃CN or BH₃·THF to form secondary amines :

-

Example : Condensation with benzaldehyde followed by reduction yields N-benzyl derivatives.

Hydrogenolysis of the Benzyl Group

The benzyl substituent is removed via catalytic hydrogenation under mild conditions:

| Catalyst | Solvent | Pressure | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | H₂ (1 atm) | 85–95% |

This reaction selectively cleaves the C–N bond of the benzyl group without affecting the Boc-protected amine .

Piperazine Ring Modification

After Boc deprotection, the secondary amine undergoes:

Alkylation

Carbamate Re-formation

Re-exposure to Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) regenerates the protected amine .

Comparative Reactivity of Structural Analogues

Stability and Side Reactions

Scientific Research Applications

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has extensive applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its role in cellular processes.

Medicine: : Explored for its potential in drug development, particularly for its piperazine core known for interacting with biological targets.

Industry: : Utilized in the production of various specialized materials.

Mechanism of Action

The mechanism of action for tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Its piperazine ring facilitates binding to these targets, modulating their activity and leading to desired biological effects. The aminomethyl and benzyl groups further influence its binding affinity and specificity, guiding the compound’s pathway through biological systems.

Comparison with Similar Compounds

Compared to other piperazine derivatives, tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate stands out due to its unique combination of functional groups that offer a versatile platform for further modifications. Similar compounds include:

(R)-3-(aminomethyl)piperazine-1-carboxylate

4-benzylpiperazine-1-carboxylate

tert-Butyl-4-methylpiperazine-1-carboxylate

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Biological Activity

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate, also known by its CAS number 947272-49-3, is a compound belonging to the piperazine family, characterized by a piperazine ring with a tert-butyl group and a benzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.422 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects :

-

Cytotoxicity :

- In vitro studies have evaluated the cytotoxic effects of related piperazine derivatives on cancer cell lines. For instance, compounds structurally similar to tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine demonstrated significant cytotoxicity against human cancer cells, indicating possible anticancer properties .

- Anthelmintic Activity :

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

-

Cytotoxicity Study :

A study on benzimidazole derivatives containing piperazine showed that certain compounds exhibited higher cytotoxicity compared to standard treatments like albendazole. These findings suggest that modifications in the piperazine structure can enhance biological activity against cancer cells . -

Neurotoxicology Research :

An investigation into neurotoxic effects revealed that N-benzylpiperazine derivatives could significantly elevate lactate dehydrogenase (LDH) levels in human cancer cell lines, indicating cellular damage and potential neurotoxic effects. This highlights the need for careful evaluation of piperazine derivatives in therapeutic contexts .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.